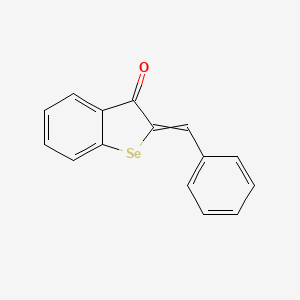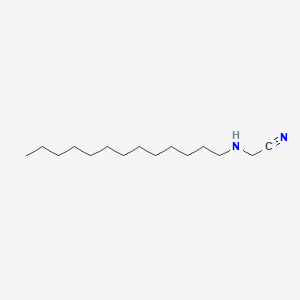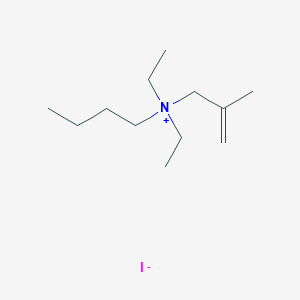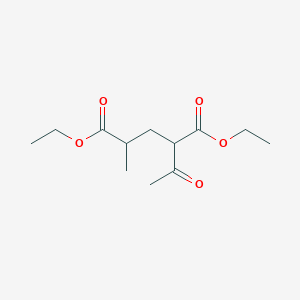
Diethyl 2-acetyl-4-methylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetyl-4-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-acetyl-4-methylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-4-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetyl-4-methylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetyl-4-methylpentanedioate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-acetyl-4-methylpentanedioate involves its interaction with specific molecular targets. The ester and ketone groups can undergo various chemical transformations, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily driven by the electrophilic nature of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,4-diacetyl-3-methylpentanedioate
- Diethyl 2,4-dimethylpentanedioate
- Diethyl 2-acetyl-3-methylpentanedioate
Uniqueness
Diethyl 2-acetyl-4-methylpentanedioate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
62718-06-3 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
diethyl 2-acetyl-4-methylpentanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-16-11(14)8(3)7-10(9(4)13)12(15)17-6-2/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
SGBMTVMFIMZKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CC(C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

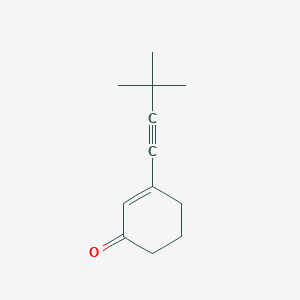
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)



